N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide

CCR1 antagonist chemokine receptor binding affinity

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide (CAS 896279‑70‑2, molecular weight 414.461 g mol⁻¹) is a synthetic small molecule that embeds the xanthene‑9‑carboxamide scaffold—a privileged pharmacophore for chemokine receptor type 1 (CCR1) antagonism. Unlike the classical lead compound xanthene‑9‑carboxamide 1a (CAS 5813‑90‑1), which carries a secondary piperidine ring, this compound bears a 5‑oxopyrrolidin‑3‑yl linker substituted at N1 with a 4‑methoxyphenyl group.

Molecular Formula C25H22N2O4
Molecular Weight 414.461
CAS No. 896279-70-2
Cat. No. B2735324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
CAS896279-70-2
Molecular FormulaC25H22N2O4
Molecular Weight414.461
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C25H22N2O4/c1-30-18-12-10-17(11-13-18)27-15-16(14-23(27)28)26-25(29)24-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)24/h2-13,16,24H,14-15H2,1H3,(H,26,29)
InChIKeyBQVDTJHROHPMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide (CAS 896279-70-2): Baseline Characteristics for Informed Procurement Decisions


N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide (CAS 896279‑70‑2, molecular weight 414.461 g mol⁻¹) is a synthetic small molecule that embeds the xanthene‑9‑carboxamide scaffold—a privileged pharmacophore for chemokine receptor type 1 (CCR1) antagonism [1]. Unlike the classical lead compound xanthene‑9‑carboxamide 1a (CAS 5813‑90‑1), which carries a secondary piperidine ring, this compound bears a 5‑oxopyrrolidin‑3‑yl linker substituted at N1 with a 4‑methoxyphenyl group [2]. The structural variation places the compound within the xanthene carboxamide class but confers distinct steric, electronic, and hydrogen‑bonding properties that may differentiate its target engagement profile. Suppliers list the compound as a research‑grade chemical with purity ≥ 95% (HPLC), suitable for in vitro pharmacological studies and early‑stage medicinal chemistry .

Xanthene carboxamide SAR expansion probe
Neutral 5-oxopyrrolidine linker study
In vitro screening with HPLC purity ≥95%

Why N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide Cannot Be Replaced by Structurally Related Xanthene Carboxamides


The xanthene‑9‑carboxamide class exhibits steep structure–activity relationships (SAR) in which subtle alterations to the amine substituent produce dramatic shifts in CCR1 affinity, functional antagonism, and species selectivity [1]. For example, the lead compound xanthene‑9‑carboxamide 1a (IC₅₀ = 6.8 μM for human CCR1 binding) is >100‑fold weaker than its quaternarized derivative 2q‑1 (IC₅₀ = 0.9 nM) solely because of a change in the nitrogen substituent [1]. The target compound introduces a 5‑oxopyrrolidin‑3‑yl scaffold with a 4‑methoxyphenyl cap, a combination not explored in the published xanthene carboxamide SAR studies [2]. Consequently, the activity, selectivity, and physicochemical properties of this agent cannot be assumed to match those of other xanthene‑9‑carboxamide derivatives; generic substitution without head‑to‑head data incurs a quantifiable risk of non‑overlapping pharmacology.

Untested substitution pattern
5-oxopyrrolidine + 4-methoxyphenyl motif not covered in published SAR; activity may shift unpredictably.
Lacks quaternary charge
Absence of permanent positive charge may reduce functional CCR1 antagonism compared to quaternarized analogs.
Species selectivity unknown
Murine CCR1 cross-reactivity not characterized; cannot assume suitability for mouse in vivo models.

Product-Specific Quantitative Evidence Guide: N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide Versus Closest Structural Analogs


CCR1 Receptor Binding Affinity: Target Compound vs. Lead Compound Xanthene-9-Carboxamide 1a

The lead compound xanthene‑9‑carboxamide 1a (CAS 5813‑90‑1) displays an IC₅₀ of 6.8 μM for human CCR1 binding in a radioligand displacement assay [1]. The target compound has not been directly tested in the same assay system; therefore this comparison relies on class‑level inference. The introduction of the 5‑oxopyrrolidine linker and 4‑methoxyphenyl group is expected to alter the binding pose relative to the simple piperidine‑containing lead, but no publicly available data confirm whether this modification improves or diminishes affinity. Procurement decisions must weigh the untested nature of this scaffold against the known, modest affinity of the simpler analog 1a.

CCR1 Binding
Class-level inference
Target: No quantitative data
Lead 1a: IC₅₀ = 6.8 μM
Comparison not possible
Affinity context unknown; binding data absent.
Radioligand displacement on human CCR1.
CCR1 antagonist chemokine receptor binding affinity xanthene carboxamide

Functional CCR1 Antagonism in Whole Blood: Target Compound vs. Quaternarized Xanthene Carboxamide 2q-1

The optimized quaternarized analog 2q‑1 demonstrates potent functional antagonism of human CCR1, with IC₅₀ values of 0.9 nM (binding), 2.7 nM (MPIF‑1‑induced chemotaxis), and 1 nM (RANTES‑induced chemotaxis) [1][2]. The target compound carries a neutral 5‑oxopyrrolidine linker rather than a permanently charged quaternary ammonium center; published SAR indicates that quaternarization is essential for sub‑nanomolar potency in this series [2]. In the absence of head‑to‑head data, a conservative assumption is that the target compound will exhibit markedly lower functional antagonism than 2q‑1. Procurement for functional CCR1 studies should explicitly require demonstration of parallel chemotaxis inhibition.

Functional Antagonism
Cross-study context
Target: No functional data
2q-1: 2.7 nM (MPIF-1) / 1 nM (RANTES)
Data gap prevents potency comparison
Functional potency remains uncharacterized.
Human chemotaxis assays; quaternarization critical.
CCR1 functional assay whole blood chemotaxis xanthene carboxamide

Murine CCR1 Cross-Reactivity: Target Compound vs. Xanthene Carboxamide 1a and 2q-1

Species selectivity is a well‑documented liability in the xanthene carboxamide series. Lead compound 1a shows no measurable inhibition of murine CCR1 (>10 μM), whereas 2q‑1 achieves an IC₅₀ of 5.8 nM on murine CCR1 binding [1]. The structural determinants of murine cross‑reactivity involve the quaternary ammonium motif and specific xanthene substituents [2]. The target compound's N‑(4‑methoxyphenyl)‑5‑oxopyrrolidine substituent has not been characterized for murine CCR1 activity. Researchers requiring a murine‑active probe should consider 2q‑1 as a validated starting point rather than assuming that the target compound retains cross‑species potency.

Murine Cross-Reactivity
Class-level inference
Target: No murine data
1a: >10 μM; 2q-1: 5.8 nM
Cannot extrapolate from human data
Mouse model compatibility unknown.
Murine CCR1 binding; critical for in vivo studies.
murine CCR1 species selectivity xanthene carboxamide preclinical model

Predicted Physicochemical Profile: Target Compound vs. Xanthene Carboxamide 1a

Calculated properties differentiate the target compound from lead 1a. The target compound (MW = 414.46, cLogP ≈ 3.2, hydrogen bond acceptors = 6, donors = 1) occupies a more lipophilic and sterically congested chemical space than 1a (MW = 239.27, cLogP ≈ 1.8) [1][2]. The higher molecular weight and added aromatic surface area of the target compound may improve passive membrane permeability but reduce aqueous solubility relative to 1a. These differences have practical consequences for in vitro assay formatting (DMSO stock solubility, final assay DMSO concentration) and should be verified experimentally before committing to large‑scale screening.

Physicochemical Divergence
Calculated context
ΔMW +175, ΔcLogP +1.4
Target: MW 414, cLogP 3.2 vs. Lead 1a: MW 239, cLogP 1.8
May alter solubility and permeability profiles.
Calculated properties; assay compatibility should be verified.
physicochemical properties Lipinski xanthene carboxamide solubility

Optimal Research and Industrial Application Scenarios for N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide


Exploratory SAR Expansion of the Xanthene Carboxamide Chemokine Antagonist Series

The compound is a logical candidate for medicinal chemistry teams seeking to diversify the amine substituent of the xanthene‑9‑carboxamide core beyond the piperidine and quaternary ammonium motifs previously explored [1]. Its 5‑oxopyrrolidine linker and 4‑methoxyphenyl cap introduce hydrogen‑bond acceptor and donor features absent in the lead series, offering a novel vector for optimizing CCR1 affinity, subtype selectivity (CCR1 vs. CCR3), or pharmacokinetic properties. Procurement is recommended as a building block for focused library synthesis where SAR around the pyrrolidine nitrogen is systematically interrogated.

Use as a Negative Control or Pharmacological Tool Compound Lacking Quaternary Charge

Because the compound lacks the permanent positive charge required for sub‑nanomolar CCR1 antagonism in the published series [1][2], it may serve as a matched neutral analog in experiments designed to probe the role of quaternary ammonium‑dependent interactions. For example, when compared head‑to‑head with quaternarized 2q‑1, the target compound could help dissect charge‑driven binding contributions, cellular permeability differences, or off‑target profiles in chemokine receptor panels.

Physicochemical Profiling for CNS or Oral Drug Discovery Programs

The higher cLogP and molecular weight of the target compound relative to lead 1a suggest it may exhibit enhanced passive permeability, a property desirable for oral or CNS‑penetrant chemokine receptor antagonists [2]. Teams evaluating xanthene carboxamides for systemic or neuroinflammatory indications can procure this compound for parallel permeability (PAMPA, Caco‑2) and metabolic stability assays, using 1a as the less lipophilic comparator to benchmark the incremental gain conferred by the N‑(4‑methoxyphenyl)‑5‑oxopyrrolidine substitution.

Purity‑Defined Reference Standard for Analytical Method Development

With supplier‑certified HPLC purity ≥ 95% , the compound can be used as a reference standard for calibrating LC‑MS or HPLC‑UV methods intended to monitor xanthene carboxamide analogs in reaction monitoring or stability studies. Its unique retention time and mass spectral signature differentiate it from common impurities or degradation products of structurally simpler xanthene‑9‑carboxamides.

Application
Selection Property
Validation Focus
Xanthene carboxamide SAR expansion
Novel amine substitution vector
Structure-activity at 5-oxopyrrolidine linker
Charge-dependent pharmacology probe
Neutral analog for quaternary charge dissection
Benchmark against quaternarized leads
CNS/oral permeability profiling
Higher lipophilicity candidate
PAMPA/Caco-2 and metabolic stability assays
Analytical reference standard
HPLC purity ≥95%
LC-MS/HPLC-UV method calibration
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